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Introduction
ZM-008 is a first-in-class, fully humanized immunoglobulin G1 (IgG1) monoclonal antibody that

targets Lectin-like transcript-1 (LLT1), also known as CLEC2D.[1][2][3] Developed by Zumutor

Biologics, ZM-008 is an investigational immunotherapy designed to treat locally advanced or

metastatic solid tumors.[3] The core mechanism of ZM-008 revolves around the disruption of

the inhibitory interaction between LLT1 on tumor cells and its receptor, CD161, which is

expressed on Natural Killer (NK) cells and a subset of T cells.[1][2][4] This blockade is

designed to activate NK cells, subsequently leading to T cell activation and a transformation of

the tumor microenvironment (TME) from an immune-suppressed ("cold") to an immune-

activated ("hot") state.[1][4] Preclinical data has supported the advancement of ZM-008 into

Phase 1 clinical trials, both as a monotherapy and in combination with anti-PD-1 antibodies like

pembrolizumab.[1][4]

Core Mechanism of Action: The LLT1-CD161 Axis
The interaction between LLT1 and CD161 serves as an immune checkpoint that can be

exploited by cancer cells to evade immune surveillance.[2] LLT1 expression has been observed

on various tumor cells, and its engagement with the CD161 receptor on NK cells leads to the

suppression of their cytotoxic functions.[2]
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ZM-008 is engineered to bind with high specificity to LLT1, thereby preventing its interaction

with CD161.[3] This abrogation of the inhibitory signal results in the activation of NK cells, a

critical component of the innate immune system. Activated NK cells can then directly kill tumor

cells and release pro-inflammatory cytokines, such as Interferon-gamma (IFNγ), which further

contribute to a robust anti-tumor immune response.[5][6] This initial activation of the innate

immune system is believed to subsequently prime and activate the adaptive immune system,

leading to the infiltration of cytotoxic T cells into the tumor.[4]

Signaling Pathway and Experimental Workflow
The proposed signaling pathway of ZM-008's action and a typical experimental workflow for its

evaluation are depicted below.
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Caption: ZM-008 binds to LLT1 on tumor cells, blocking the inhibitory LLT1-CD161 signal to NK

cells.
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Caption: A multi-modal experimental workflow is used to evaluate the efficacy and safety of ZM-

008.

Preclinical Data Summary
A summary of the key quantitative findings from preclinical studies is presented below.
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Experimental Model Key Findings Reference

In Vitro Human PBMC Assays

ZM-008 induced the

expression of activation

markers CD69, NKG2D, and

CD107a on NK cells and

cytotoxic CD8+ T cells. It also

promoted the release of IFNγ

and TNFα.

[5][7]

In Vitro Cytotoxicity Assays

ZM-008 treatment led to

significant cytotoxicity of both

MHC-positive (PC3) and MHC-

negative (K562) tumor cells.

[7]

Ex Vivo 3D Tumoroid Cultures

In tumoroids derived from

NSCLC and muscle-invasive

bladder cancer patient

biopsies, ZM-008 monotherapy

resulted in a >50% reduction of

tumoroids.

[5]

In Vivo HuNOG-EXL Mouse

Xenograft Model

In a PC3 xenograft model,

treatment with 10 mg/kg of ZM-

008 resulted in approximately

48% tumor growth reduction.

[5]

In Vivo Immunohistochemistry

(IHC)

Tumors from ZM-008-treated

mice showed significant

infiltration of CD8+ T cells,

CD56+ NK cells, and NKG2D+

cells. A decrease in the

proliferation marker Ki67 and

an increase in the apoptosis

marker caspase 3 were also

observed.

[5][8]

Cynomolgus Monkey

Toxicology & PK

ZM-008 was well-tolerated at

doses up to 125 mg/kg with no

mortality or adverse reactions.

[7]
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The half-life was determined to

be up to 259 hours.

Mean Pharmacokinetic

Parameters in Cynomolgus

Monkeys

t1/2 (h): 177.37 - 233.30 [9]

CL (mL/h/kg): 0.361 - 0.502 [9]

Vz (mL/kg): 92.5 - 146 [9]

Detailed Experimental Protocols
In Vitro Immune Cell Activation and Cytokine Release

Objective: To assess the ability of ZM-008 to activate immune cells and stimulate cytokine

production.

Methodology: Human Peripheral Blood Mononuclear Cells (PBMCs) were used. Immune cell

activation was monitored by measuring the expression of markers such as CD69, NKG2D,

and CD107a on NK cells and T cells via flow cytometry. The release of cytokines like IFNγ

and TNFα into the cell culture supernatant was also quantified.[5][6][9]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ZM-008 in a living organism.

Animal Model: HuNOG-EXL mice, which are humanized mice capable of supporting the

engraftment of human cells.

Tumor Cell Line: PC3, a human prostate cancer cell line.

Treatment Regimen: Mice with established PC3 xenografts were treated with 10 mg/kg of

ZM-008 administered intraperitoneally every 3 days.[5][9]

Efficacy Endpoint: Tumor volume was measured regularly to determine the extent of tumor

growth inhibition compared to a vehicle control group.[9]
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Pharmacodynamic Endpoints: At the end of the study, tumors were harvested for

immunohistochemical (IHC) analysis to assess the infiltration of human CD8+ and CD56+

immune cells and to analyze markers of proliferation (Ki67) and apoptosis (caspase 3).[5][8]

Ex Vivo Patient-Derived Tumoroid Studies
Objective: To assess the efficacy of ZM-008 in a model that more closely recapitulates the

human tumor microenvironment.

Methodology: 3D tumoroid cultures were established from fresh biopsies of non-small cell

lung cancer (NSCLC) and muscle-invasive bladder cancer (MIBC) patients. These cultures

contain both tumor cells and autologous immune cells.[5]

Treatment: The tumoroids were treated with ZM-008 as a monotherapy and in combination

with pembrolizumab.[5]

Endpoints: The effects of the treatment were evaluated by quantitative image analysis of the

tumoroid area and count. High-content imaging using confocal microscopy was also

employed to visualize the disintegration of the TME and the infiltration of immune cells.[5]

GLP Toxicology and Pharmacokinetic Studies
Objective: To determine the safety, tolerability, and pharmacokinetic profile of ZM-008.

Animal Model: Cynomolgus monkeys.

Treatment Regimen: ZM-008 was administered intravenously once a week (QW) for 4 weeks

at doses ranging from 10 to 125 mg/kg.[5][7]

Safety Assessments: Included monitoring for mortality, adverse reactions, gross pathological

findings, changes in organ weight, and histological lesions.[5]

Pharmacokinetic Analysis: Blood samples were collected at various time points to determine

key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vz).[9]

Conclusion
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ZM-008 represents a promising immunotherapeutic strategy that targets the LLT1-CD161

immune checkpoint. Its mechanism of action, centered on the activation of NK and T cells, has

the potential to overcome immune resistance in a variety of solid tumors. The preclinical data

provide a strong rationale for the ongoing clinical development of ZM-008, both as a single

agent and in combination with other immunotherapies. Further clinical investigation will be

crucial to fully elucidate its therapeutic potential in patients with advanced cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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